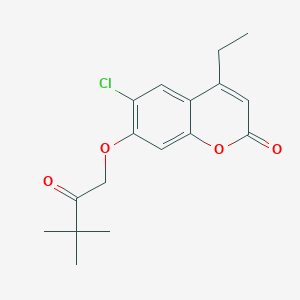
1,4,5-naphthalenetricarboxylic acid
Descripción general
Descripción
1,4,5-Naphthalenetricarboxylic acid is a chemical compound with the molecular formula C13H8O6 . It has an average mass of 260.199 Da and a monoisotopic mass of 260.032074 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with carboxylic acid groups attached at the 1, 4, and 5 positions .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H8O6, an average mass of 260.199 Da, and a monoisotopic mass of 260.032074 Da .Aplicaciones Científicas De Investigación
Synthetic Applications :
- Synthesis of Isomers: Naphthalenetricarboxylic acids, including 1,4,5-naphthalenetricarboxylic acid, have been synthesized from various precursors like trimethylnaphthalenes and dimethylnaphthoic acids. These acids and their derivatives, such as acid anhydrides and esters, are important for the study of new compound formation (Dozen, 1972).
Coordination Polymers and Material Science :
- Hydrothermal Reactions with Lanthanide(III): 1,4-naphthalenedicarboxylic acid, a related compound, reacts with lanthanide(III) chloride to form coordination polymers. These polymers possess porous 3D structures, which are significant in material science for their unique properties (Zheng et al., 2005).
- Metal-Organic Frameworks: Naphthalene-amide ligands, including naphthalenedicarboxylic acids, have been utilized to form Ni(II) coordination polymers. These polymers exhibit various structural forms and have potential applications in fluorescence, catalysis, and removal of contaminants (Zhao et al., 2020).
Template-Controlled Synthesis :
- Solid-State Molecular Assembly: 1,8-naphthalenedicarboxylic acid, a structurally related compound, has been used as a linear template in the solid-state to direct the reactivity of molecular assemblies, especially in photoreactions (Papaefstathiou et al., 2001).
Electrophoresis Applications :
- Capillary Zone Electrophoresis: 2,6-Naphthalenedicarboxylic acid (NDC), closely related to this compound, has been used as a carrier electrolyte in capillary zone electrophoresis for separating organic anions (Dabek-Zlotorzynska & Dlouhy, 1994).
Advanced Polymers and Macrocycles :
- Synthesis of Novel Macrocycles: Macrocycles containing 1-amino-4,5-8-naphthalenetricarboxylic acid-1,8-lactam-4,5-imide have been synthesized, showing the potential for creating new polymers with specific properties (Ponce et al., 2003).
Structural Studies and Crystallography :
- Metal Naphthalenedicarboxylates: Different metal naphthalenedicarboxylates have been synthesized and studied for their crystal structures and properties, showcasing the versatility of these compounds in forming diverse network architectures (Jiang et al., 2009).
Propiedades
IUPAC Name |
naphthalene-1,4,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQTWZKAJOZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958990 | |
| Record name | Naphthalene-1,4,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3803-20-1 | |
| Record name | Naphthalene-1,4,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)



![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)



